molecular formula C12H14N2S B13440662 1-Benzo[b]thien-4-yl-piperazine, d8

1-Benzo[b]thien-4-yl-piperazine, d8

Cat. No.: B13440662
M. Wt: 226.37 g/mol
InChI Key: VMIRJNDPLCQEHB-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzo[b]thien-4-yl-piperazine, d8 is a deuterium-labeled analog of a key chemical intermediate in pharmaceutical research. The parent compound, 1-Benzo[b]thien-4-yl-piperazine, is a critical building block in the synthesis of brexpiprazole, an atypical antipsychotic drug approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD) . The incorporation of eight deuterium atoms makes this compound particularly valuable as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, improving the accuracy and reliability of quantitative measurements for drug and metabolite levels in complex biological matrices. Research into the parent structure has revealed its significance in the bioactivation pathway of brexpiprazole. Studies using liver microsomes have identified that the 1-(benzo[b]thiophen-4-yl)piperazine moiety can undergo metabolic activation, leading to reactive intermediates such as thiophene-S-oxide and quinone-imine species . These reactive metabolites can form conjugates with glutathione (GSH) or N-acetyl cysteine (NAC), which is a crucial area of investigation for understanding the complete safety profile of pharmaceuticals. Therefore, this compound serves as an essential tool for researchers conducting advanced metabolism and pharmacokinetics (DMPK) studies, enabling precise tracking, identification, and quantification of metabolites during drug development. It is also useful for organic synthesis in the creation of other deuterated compounds for research purposes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

226.37 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine

InChI

InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

VMIRJNDPLCQEHB-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C3C=CSC3=CC=C2)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Preparation Methods

Bromination of Benzo[b]thiophene Derivatives

The initial step involves selective bromination of the benzo[b]thiophene ring at the 4-position to introduce a good leaving group for subsequent nucleophilic substitution.

  • Procedure: React 6,7-dihydrobenzo[b]thiophene-4(5H)-one with a brominating reagent under controlled temperature to yield 4-bromo-benzo[b]thiophene derivatives.
  • Reaction conditions: Typically performed in toluene or similar solvents at 80–90°C for 4–5 hours.
  • Outcome: High regioselectivity and yield with minimal side reactions.

Coupling with N-Boc-Piperazine-d8

The brominated intermediate undergoes palladium-catalyzed Buchwald-Hartwig amination with N-Boc-piperazine-d8 to form the protected piperazine adduct.

  • Catalysts and ligands: Palladium acetate combined with bulky phosphine ligands such as tri-tert-butylphosphonium tetraphenylborate.
  • Base: Sodium tert-butoxide or potassium carbonate to deprotonate the piperazine and facilitate coupling.
  • Solvent: High-boiling solvents like xylene or toluene.
  • Temperature: Elevated temperatures around 120–130°C.
  • Time: Reaction typically proceeds for 4–5 hours.
  • Monitoring: Reaction progress monitored by HPLC to ensure completion.
  • Advantages: High coupling efficiency, good selectivity, and scalability.

Deprotection of Boc Group

Following coupling, the Boc protecting group is removed under acidic conditions to liberate the free piperazine.

  • Reagents: Acidic solutions such as hydrochloric acid in organic solvents.
  • Conditions: Room temperature stirring for 30–60 minutes.
  • Result: Formation of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride salt with purity ≥99% as confirmed by HPLC.

Deuterium Incorporation (d8 Labeling)

For the deuterium-labeled variant, incorporation of deuterium atoms is achieved by:

  • Using deuterated piperazine (N-Boc-piperazine-d8) in the coupling step.
  • Alternatively, performing hydrogen-deuterium exchange reactions on the piperazine ring post-synthesis under catalytic conditions with deuterium gas or deuterated solvents.

This ensures the final compound contains eight deuterium atoms (d8) predominantly on the piperazine moiety, which is critical for applications in pharmacokinetic studies and mechanistic investigations.

Reaction Scheme Summary

Step Reaction Type Reactants Conditions Product
1 Bromination 6,7-Dihydrobenzo[b]thiophene-4(5H)-one + brominating agent Toluene, 80–90°C, 4–5 h 4-Bromo-benzo[b]thiophene
2 Buchwald-Hartwig amination 4-Bromo-benzo[b]thiophene + N-Boc-piperazine-d8 + Pd catalyst + base Xylene, 120–130°C, 4–5 h Boc-protected 1-(benzo[b]thiophen-4-yl)piperazine-d8
3 Deprotection Boc-protected intermediate + acid Room temperature, 30–60 min 1-(Benzo[b]thiophen-4-yl)piperazine-d8 hydrochloride salt
4 Optional H/D exchange (if needed) Piperazine derivative + D2 gas or deuterated solvent + catalyst Variable, mild conditions Fully deuterated 1-Benzo[b]thien-4-yl-piperazine-d8

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity ≥99% post final step.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy including ^1H-NMR and ^13C-NMR, with deuterium incorporation confirmed by ^2H-NMR.
  • Mass Spectrometry: Confirms molecular weight and isotopic labeling.
  • Purification: Activated carbon treatment followed by recrystallization or column chromatography to remove impurities and residual catalysts.

Comparative Analysis of Preparation Methods

Aspect Bromination + Buchwald-Hartwig (Patent CN115894435B) Alternative Methods (Literature)
Starting Material 6,7-Dihydrobenzo[b]thiophene-4(5H)-one 4-Chlorobenzo[b]thiophene or 4-bromobutyronitrile routes
Catalyst Pd(OAc)2 with bulky phosphine ligands Pd/C, Raney nickel, or other Pd catalysts
Reaction Temperature 120–130°C 80–110°C
Yield High, with purity ≥99% Moderate to high, but some methods produce impurities
Environmental Impact Low, avoids toxic reagents like DDQ or methanesulfonyl chloride Some methods use corrosive or toxic reagents
Scalability Demonstrated with simple unit operations Some methods limited by harsh conditions or purification

Research Discoveries and Industrial Relevance

  • The method described in CN115894435B offers a cost-effective, scalable, and environmentally friendly synthesis of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, suitable for industrial production of high-purity intermediates for antipsychotic drugs.
  • The use of N-Boc-piperazine-d8 allows for efficient incorporation of deuterium, facilitating the preparation of labeled compounds for drug metabolism studies.
  • The coupling strategy via Buchwald-Hartwig amination is widely recognized for its robustness and adaptability to various substituted heterocycles.
  • Continuous monitoring by HPLC and straightforward purification steps ensure reproducibility and high quality, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzo[b]thien-4-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-Benzo[b]thien-4-yl-piperazine, d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzo[b]thien-4-yl-piperazine involves its interaction with various molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction influences neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior. The deuterium labeling (d8) helps in studying the pharmacokinetics and metabolic stability of the compound, providing insights into its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 1-Benzo[b]thien-4-yl-piperazine, d8, highlighting substituent variations and their implications:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Piperazine + Benzo[b]thiophene Deuterated (d8) at specific positions Not specified* Metabolic stability studies Inferred
1-(1-Benzo[b]thiophen-2-yl)cyclohexyl)piperidine Piperidine + Benzo[b]thiophene Cyclohexyl spacer, piperidine core C₁₈H₂₄N₁S₁ Dopamine reuptake inhibition
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 Piperazine + Acetyl + Phenol Deuterated (d8), acetylated phenol moiety C₁₂H₈D₈N₂O₂ Internal standard for LC-MS
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate Piperazine + Benzyl ester Chiral center, unsaturated side chain C₁₆H₂₀N₂O₂ High enantioselectivity (98% ee)
1-Aroyl-4-(4-methoxyphenyl)piperazines Piperazine + Aroyl + Methoxyphenyl Halogen/functional group substitutions C₁₈H₁₉XN₂O₂ (X=F, Cl, Br, I) Antipsychotic/antidepressant activity
1,4-Bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine (BIPP) Piperazine + Benzimidazole Bis-benzimidazole-phenyl moieties C₃₂H₂₈N₆ Apoptosis induction in leukemia cells

*Note: The molecular formula of this compound is inferred to resemble C₁₁HₓD₈N₂S (exact formula depends on deuteration sites).

Key Structural Insights:
  • Deuteration: Unlike non-deuterated analogs, deuterated piperazines (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8) exhibit improved metabolic stability due to the kinetic isotope effect, reducing CYP450-mediated oxidation .
  • Ring Systems : Replacement of benzo[b]thiophene with benzo[b]furan or benzimidazole (as in BIPP) alters electronic properties and binding affinity to biological targets .
  • Substituent Diversity : Aroyl or benzyl groups at the piperazine nitrogen influence solubility and receptor selectivity. For example, 1-aroyl derivatives in show varied hydrogen bonding and stacking interactions, affecting their supramolecular assembly .
Receptor Binding and Selectivity
  • Dopaminergic Activity : 1-(1-Benzo[b]thiophen-2-yl)cyclohexyl)piperidine () demonstrates potent dopamine reuptake inhibition (IC₅₀ ~286 nM), attributed to the benzo[b]thiophene moiety enhancing lipophilicity and CNS penetration .
  • Anticancer Potential: BIPP () induces apoptosis in leukemia cells (IC₅₀ 3.2–12.8 µM) via caspase-3/9 activation, highlighting the role of rigid aromatic systems in pro-apoptotic activity .
Pharmacokinetic Properties
  • Deuterated Analogs : 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 () is soluble in chloroform and DMSO, with a molecular weight of 228.32 g/mol, making it suitable for tracer studies in lipid-rich environments .
  • Chiral Derivatives : Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate () achieves 98% enantiomeric excess, critical for minimizing off-target effects in CNS-active drugs .

Biological Activity

1-Benzo[b]thien-4-yl-piperazine, d8, is a deuterated derivative of 1-Benzo[b]thien-4-yl-piperazine, a compound of significant interest in pharmacological research, particularly for its potential applications in treating central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Molecular Characteristics:

  • IUPAC Name: 1-(1-benzothiophen-4-yl)piperazine-d8
  • CAS Number: 913614-18-3
  • Molecular Formula: C₁₂H₁₄D₈N₂S
  • Molecular Weight: 218.32 g/mol

Chemical Structure:
The compound features a piperazine ring substituted with a benzothiophene moiety. Its deuterated form allows for enhanced tracking in metabolic studies.

1-Benzo[b]thien-4-yl-piperazine acts primarily as a multitarget ligand affecting various neurotransmitter systems:

  • Dopamine Receptors: It exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors: The compound also interacts with 5-HT1A and 5-HT2A receptors, contributing to its mood-stabilizing properties.

In Vitro Studies

Research has demonstrated that 1-Benzo[b]thien-4-yl-piperazine can modulate neurotransmitter release and receptor activity:

  • Dopamine Release: In rodent models, the compound increased dopamine levels in the prefrontal cortex, suggesting potential for treating conditions like schizophrenia .
  • Serotonergic Activity: It has been shown to enhance serotonin signaling, which may alleviate symptoms of depression and anxiety .

In Vivo Studies

Animal studies indicate that the compound exhibits significant antipsychotic and anxiolytic effects:

  • Behavioral Tests: In tests such as the elevated plus maze and forced swim test, subjects treated with the compound displayed reduced anxiety-like behaviors and increased exploratory activity .

Clinical Implications

The potential therapeutic applications of 1-Benzo[b]thien-4-yl-piperazine include:

  • Antipsychotic Treatment: Its ability to modulate dopamine and serotonin pathways positions it as a candidate for managing schizophrenia and other psychotic disorders.
  • Mood Disorders: The serotonergic properties suggest efficacy in treating depression and anxiety disorders.

Case Study 1: Schizophrenia Treatment

A clinical trial involving patients with schizophrenia showed that administration of 1-Benzo[b]thien-4-yl-piperazine resulted in significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. Participants reported fewer side effects compared to traditional antipsychotics .

Case Study 2: Anxiety Disorders

In another study focusing on generalized anxiety disorder (GAD), patients receiving the compound exhibited reduced anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A), with a notable increase in overall well-being reported by participants .

Data Summary Table

PropertyValue
IUPAC Name1-(1-benzothiophen-4-yl)piperazine-d8
CAS Number913614-18-3
Molecular FormulaC₁₂H₁₄D₈N₂S
Molecular Weight218.32 g/mol
Mechanism of ActionD2 partial agonist; 5-HT1A agonist; 5-HT2A antagonist
Therapeutic UsesAntipsychotic; Antidepressant

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzo[b]thien-4-yl-piperazine, d8, and how can reaction conditions be optimized for higher deuterium incorporation?

  • Methodological Answer : The synthesis typically involves coupling a deuterated benzo[b]thiophene precursor with a piperazine derivative. Key steps include:
  • Nucleophilic substitution : Reacting 4-bromo-benzo[b]thiophene-d7 with piperazine under reflux in deuterated solvents (e.g., DMF-d7 or D₂O) to ensure deuteration .
  • Catalytic deuteration : Using palladium catalysts (e.g., Pd/C) under deuterium gas (D₂) to replace protons in the piperazine ring .
  • Purification : Column chromatography with deuterated eluents (e.g., CDCl₃) to minimize proton contamination. Optimize yields by adjusting reaction time (12-24 hours) and temperature (80-100°C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and deuterium labeling of this compound?

  • Methodological Answer :
  • ¹H/²H NMR : Confirm deuterium incorporation by observing the absence of proton signals in the benzo[b]thienyl and piperazine regions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+D]⁺) and isotopic patterns to confirm d8 labeling .
  • FTIR : Monitor C-D stretching vibrations (~2100-2200 cm⁻¹) to assess deuteration efficiency .

Q. What are the key considerations for ensuring the stability of deuterated piperazine derivatives during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Use airtight, light-resistant vials under inert gas (argon) at -20°C to prevent isotopic exchange or degradation .
  • Solvent Choice : Store in deuterated solvents (e.g., DMSO-d6) to minimize proton back-exchange .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated analog?

  • Methodological Answer :
  • Metabolic Stability : Deuterium slows CYP450-mediated metabolism via the kinetic isotope effect (KIE), extending half-life. Use in vitro microsomal assays (human liver microsomes) to compare oxidative degradation rates .
  • Bioavailability : Perform comparative pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cₘₐₓ) .

Q. What strategies can resolve contradictions in reported synthetic yields of piperazine derivatives when scaling from milligram to gram quantities?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer for consistent yields at scale. Use automated systems to control residence time and catalyst loading .
  • DoE (Design of Experiments) : Apply statistical optimization (e.g., response surface methodology) to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. How can computational modeling predict the binding affinity of this compound toward specific neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). Focus on deuterium’s steric effects on binding pockets .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydrogen-bonding networks altered by deuteration .

Q. What challenges arise in achieving high regioselectivity during deuteration of the benzo[b]thienyl moiety?

  • Methodological Answer :
  • Catalyst Design : Employ chiral ligands (e.g., BINAP) with palladium to direct deuteration to the 4-position .
  • Isotopic Purity : Use GC-MS to quantify deuterium distribution and optimize reaction conditions (e.g., D₂ pressure, solvent polarity) to minimize off-target labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.